1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

Catalog No.
S12283512
CAS No.
474304-18-2
M.F
C15H20N4O2
M. Wt
288.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidi...

CAS Number

474304-18-2

Product Name

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine

IUPAC Name

2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C15H20N4O2/c1-20-13-8-10-5-7-18-12(4-3-6-19-15(16)17)11(10)9-14(13)21-2/h5,7-9H,3-4,6H2,1-2H3,(H4,16,17,19)

InChI Key

VRUYEFQLMTVERU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a natural product found in Carduus crispus with data available.

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine is a complex organic compound that incorporates a guanidine moiety and an isoquinoline derivative. The molecular structure features a propyl chain linking the guanidine group to a 6,7-dimethoxy-substituted isoquinoline, which is known for its diverse biological activities. The compound's molecular formula can be represented as C15H20N2O2C_{15}H_{20}N_2O_2, with a molar mass of approximately 272.34 g/mol.

The presence of the dimethoxy groups on the isoquinoline ring enhances the compound's lipophilicity and may influence its interaction with biological targets. Isoquinolines are recognized for their roles in various pharmacological activities, including antitumor, anti-inflammatory, and neuroprotective effects.

The reactivity of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine primarily stems from its guanidine and isoquinoline functionalities. Guanidines are known to participate in:

  • Nucleophilic reactions: The nitrogen atoms in the guanidine group can act as nucleophiles, allowing for reactions with electrophiles.
  • Acid-base reactions: Guanidines can function as strong bases due to the resonance stabilization of their conjugate acids.

Additionally, the isoquinoline portion can undergo various electrophilic substitutions or reductions under appropriate conditions, allowing for further functionalization.

1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine exhibits significant biological activities attributed to both its guanidine and isoquinoline components. Research indicates potential applications in:

  • Neuropharmacology: Isoquinoline derivatives have been studied for their neuroprotective properties and ability to modulate neurotransmitter systems.
  • Anticancer activity: Compounds containing isoquinoline structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties: Certain guanidine derivatives possess antibacterial and antifungal activities.

The specific mechanisms of action and therapeutic potentials of this compound require further investigation through in vitro and in vivo studies.

The synthesis of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine can be approached through several methods:

  • Direct alkylation of guanidine: This method involves reacting a suitable guanidine derivative with a halogenated isoquinoline precursor in the presence of a base.
  • Multi-step synthesis: Starting from commercially available 6,7-dimethoxyisoquinoline, one could synthesize the propyl linker followed by the introduction of the guanidine group through condensation reactions.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is critical to achieving high yields and purity.

The applications of 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine span various fields:

  • Pharmaceutical development: Due to its potential biological activities, it may serve as a lead compound for drug development targeting neurological disorders or cancer.
  • Research tools: The compound can be utilized in studies investigating the mechanisms of action of isoquinoline derivatives in biological systems.

Interaction studies are essential for understanding how 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine interacts with biological targets. These studies may include:

  • Binding affinity assays: To determine how effectively the compound binds to specific receptors or enzymes.
  • Cellular assays: To assess its effects on cell viability, proliferation, or apoptosis in various cancer cell lines.

Such studies will elucidate its pharmacokinetic properties and therapeutic potential.

Several compounds share structural similarities with 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine. Here are some notable examples:

Compound NameStructureUnique Features
6-MethoxyisoquinolineContains methoxy groupLess complex than the target compound
GuanidineSimple nitrogen-rich organic compoundLacks isoquinoline structure
1-(3-(Isoquinolin-1-yl)propyl)guanidineSimilar propyl linkageLacks methoxy substituents

Uniqueness: The presence of two methoxy groups on the isoquinoline ring distinguishes 1-(3-(6,7-Dimethoxyisoquinolin-1-yl)propyl)guanidine from other similar compounds, potentially enhancing its lipophilicity and biological activity compared to simpler analogs.

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[3-(6,7-dimethoxyisoquinolin-1-yl)propyl]guanidine, a name derived from its core structural components. The parent structure, isoquinoline, is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. Numeric locants (positions 6 and 7) specify the placement of methoxy (-OCH₃) substituents on the benzene moiety. A three-carbon propyl chain bridges the isoquinoline’s nitrogen atom at position 1 to the guanidine group, which consists of a central carbon bonded to three nitrogen atoms.

The canonical SMILES notation, COC1=C(C=C2C(=C1)C=CN=C2CCCN=C(N)N)OC, encodes this connectivity, while the InChIKey VRUYEFQLMTVERU-UHFFFAOYSA-N provides a unique identifier for computational and database applications. The molecular weight of 288.34 g/mol and a topological polar surface area of 95.80 Ų further characterize its physicochemical profile, with the latter metric indicating moderate solubility in aqueous environments.

Structural Analogues and Derivatives

Comparative analysis with related compounds highlights the significance of specific substituents. For instance, 6,7-dimethoxy-1-methylisoquinoline (PubChem CID 20725) replaces the propylguanidine chain with a methyl group, resulting in reduced hydrogen-bonding capacity and altered bioactivity profiles. Conversely, N-(2-guanidinoethyl)-5-isoquinolinesulfonamide (PubChem CID 3546) demonstrates how sulfonamide linkages modulate target affinity, particularly in enzyme inhibition contexts. These structural variations underscore the tunability of isoquinoline-guanidine hybrids for specific pharmacological endpoints.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.15862589 g/mol

Monoisotopic Mass

288.15862589 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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